Target Compound vs. 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde: Calculated Lipophilicity and Predicted Metabolic Stability Differentiation
The replacement of the 6-methoxy group (CAS 1352503-50-4) with a 6-isopropoxy group is predicted to increase lipophilicity (cLogP) by approximately 0.8–1.2 log units, based on fragment-based π-value contributions of the additional methylene group in isopropoxy versus methoxy substituents [1]. This increase in lipophilicity is directly correlated with enhanced passive membrane permeability but must be balanced against the risk of higher metabolic clearance. In the context of kinase inhibitor optimization programs, the isopropoxy substitution has been selected over methoxy in clinical candidates such as MK-8353 to achieve an optimal balance between oral absorption and metabolic stability [2]. No direct comparative experimental logP or metabolic stability data for the two specific piperidine-1-carbaldehyde compounds are publicly available at this time.
| Evidence Dimension | Predicted lipophilicity (cLogP) and inferred metabolic stability |
|---|---|
| Target Compound Data | cLogP estimated 2.0–2.4 (based on fragment addition method) |
| Comparator Or Baseline | 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352503-50-4); cLogP estimated 1.2–1.5 |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2 log units for the target isopropoxy compound |
| Conditions | In silico fragment-based π-value calculation method; no direct experimental logP data available |
Why This Matters
Higher lipophilicity directly influences membrane permeability and oral absorption potential, making the isopropoxy variant more suitable for programs targeting intracellular kinase targets requiring moderate-to-high passive permeability.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. DOI: 10.1021/cr60274a001. (Fragment constant methodology for logP estimation.) View Source
- [2] IUPHAR/BPS Guide to Pharmacology. MK-8353 Ligand Page: Orally bioavailable dual mechanism ERK1/2 inhibitor. View Source
